![molecular formula C16H21N3O4S B563938 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 1028809-95-1](/img/structure/B563938.png)
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Glimepiride EP Impurity B . It is used in proteomics research and is an intermediate in the preparation of Glimepiride .
Molecular Structure Analysis
The molecular formula of this compound is C16H21N3O4S . The deuterated version has a molecular formula of C16H16D5N3O4S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 351.42 , and the deuterated version has a molecular weight of 356.45 . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds with benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For example, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated potential antimicrobial properties, suggesting their relevance in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antibacterial Activity
Another area of application includes the synthesis of derivatives aiming at antibacterial activity. For instance, 1-[2-(4-Aminosulfonylphenyl)Ethyl]-5-Aryl-4-Aroyl-3-Hydroxy- 3-Pyrrolin-2-Ones were synthesized and their structures verified by spectroscopic methods, with a study on their antibacterial activity (Gein et al., 2015).
Anti-Inflammatory and Anticancer Potential
Research has also been conducted on the synthesis of celecoxib derivatives, revealing their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such studies highlight the therapeutic potential of benzenesulfonamide derivatives in treating various conditions (Küçükgüzel et al., 2013).
Antifungal Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown significant antifungal activity, further supporting the versatility of these compounds in developing antifungal therapies (Hassan, 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. It’s an intermediate for the preparation of Glimepiride , which is a medication used to treat type 2 diabetes. Glimepiride primarily acts on the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
This leads to cell membrane depolarization, opening of voltage-dependent calcium channels, an increase in intracellular calcium ions, and stimulation of insulin release .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of Glimepiride . The downstream effects of this pathway include the regulation of glucose levels in the body, as Glimepiride increases the release of insulin from the pancreas .
Pharmacokinetics
As an intermediate in the synthesis of Glimepiride, its bioavailability is likely dependent on the subsequent steps in the synthesis and formulation process .
Result of Action
As an intermediate in the synthesis of glimepiride, it contributes to the overall therapeutic effect of increasing insulin release and lowering blood glucose levels .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds in the reaction mixture. These factors could affect the efficiency of the synthesis process and the stability of the compound .
Eigenschaften
IUPAC Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMFZRCUKJSES-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.